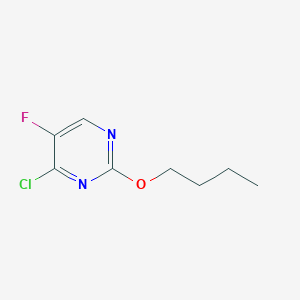

2-Butoxy-4-chloro-5-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-chloro-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOHOZZPRLBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Butoxy-4-chloro-5-fluoropyrimidine CAS number and molecular weight lookup

An In-Depth Technical Guide to 2-Butoxy-4-chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Butoxy-4-chloro-5-fluoropyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. While direct extensive documentation for this specific molecule is not broadly available, this paper will establish its chemical identity, outline a logical synthetic pathway from well-characterized precursors, and discuss its potential applications based on the established roles of related fluorinated pyrimidines.

Core Compound Identification and Properties

2-Butoxy-4-chloro-5-fluoropyrimidine is a derivative of the pyrimidine heterocyclic ring system, featuring a butoxy group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 5-position. The precise CAS Number for this compound is not widely indexed, which is common for novel or specialized chemical intermediates. However, its molecular formula and weight can be definitively calculated.

| Property | Value | Source |

| Molecular Formula | C8H10ClFN2O | Calculated |

| Molecular Weight | 204.63 g/mol | Calculated |

| CAS Number | Not widely indexed | N/A |

The structural features of this molecule, particularly the electronegative fluorine and chlorine atoms and the electron-donating butoxy group, are expected to significantly influence its reactivity and biological activity.

Rationale for Synthesis: A Nucleophilic Substitution Approach

The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine can be logically achieved through the nucleophilic aromatic substitution of a readily available precursor, 2,4-dichloro-5-fluoropyrimidine (CAS No: 2927-71-1).[1][2] The rationale for this synthetic route is based on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 4-position, allowing for selective substitution.

Experimental Protocol: Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine

Objective: To synthesize 2-Butoxy-4-chloro-5-fluoropyrimidine via selective nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with butanol.

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Anhydrous butanol

-

A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous butanol in the chosen anhydrous aprotic solvent. Add the non-nucleophilic base portion-wise at 0°C to generate the butoxide nucleophile.

-

Reaction Setup: In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in the same anhydrous aprotic solvent.

-

Nucleophilic Substitution: Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the butoxide solution at 0°C. Allow the reaction to warm to room temperature and stir for a predetermined time (monitoring by Thin Layer Chromatography is recommended).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 2-Butoxy-4-chloro-5-fluoropyrimidine.

Potential Applications in Drug Discovery and Materials Science

Substituted pyrimidines are a cornerstone of many therapeutic agents and functional materials. The unique combination of substituents in 2-Butoxy-4-chloro-5-fluoropyrimidine suggests several promising areas of application.

-

Oncology: 5-fluorouracil is a widely used chemotherapeutic agent.[3] The 5-fluoro-pyrimidine scaffold is a known pharmacophore that can interfere with nucleotide synthesis in rapidly dividing cancer cells.[4] Derivatives of 2-Butoxy-4-chloro-5-fluoropyrimidine could be explored as novel anticancer agents.[5] The butoxy and chloro groups can be further functionalized to modulate solubility, cell permeability, and target binding affinity. Recent studies have shown that 2,4,5-trisubstituted pyrimidine derivatives can act as potent and selective FGFR inhibitors for the treatment of non-small cell lung cancer.[6]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The chlorine at the 4-position provides a reactive handle for further elaboration to target the ATP-binding site of various kinases.

-

Organic Electronics: Fluorinated heterocyclic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[7] The electronic properties of the pyrimidine ring, modulated by the electron-withdrawing fluorine and chlorine and the electron-donating butoxy group, could lead to materials with desirable charge-transport properties.

Logical Pathway for Application

Caption: Potential application pathways for the core compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the butoxy group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and a singlet for the proton on the pyrimidine ring.

-

¹³C NMR: The spectrum would display eight distinct carbon signals, including those of the butoxy group and the four unique carbons of the pyrimidine ring. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and coupling constants.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

Given the presence of a halogenated pyrimidine core, 2-Butoxy-4-chloro-5-fluoropyrimidine should be handled with care in a laboratory setting.[11][12] While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling similar chlorinated and fluorinated heterocyclic compounds should be followed.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]

References

-

Semantic Scholar. (2013, May 20). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine. Retrieved from [Link]

-

ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]

- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26).

-

ResearchGate. Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]

-

MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

-

PubChem - NIH. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. Retrieved from [Link]

- Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.

-

precisionFDA. 2,4-DICHLORO-5-FLUOROPYRIMIDINE. Retrieved from [Link]

-

PubMed. (2025, March 13). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Retrieved from [Link]

- CompTox Chemicals Dashboard. 2-Chloro-4-ethyl-5-fluoropyrimidine - Links.

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

PubChem - NIH. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. buyat.ppg.com [buyat.ppg.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Safe Handling and Hazard Management of Chlorofluoropyrimidines

Topic: Safety Data Sheet (SDS) and Handling Hazards for Chlorofluoropyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Deceptive Scaffold

Chlorofluoropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors, antimetabolites, and agrochemicals. Their utility lies in the differential reactivity of the halogen substituents: the chlorines at the C2 and C4 positions are highly susceptible to nucleophilic aromatic substitution (

However, this same reactivity profile renders them distinctively hazardous. Unlike standard halogenated aromatics, these compounds are potent electrophiles capable of alkylating biological macromolecules. This guide moves beyond the generic SDS to provide a mechanism-based risk management strategy.

Molecular Toxicology & Reactivity Profile

The Electrophilic Hazard Mechanism

The primary hazard of chlorofluoropyrimidines is not just acute toxicity, but sensitization and corrosivity . The electron-deficient pyrimidine ring, further activated by electronegative fluorine and chlorine atoms, makes the C4 and C2 positions "soft" electrophiles.

-

Mechanism: Upon contact with skin or mucous membranes, these compounds undergo rapid

reactions with nucleophilic residues (cysteine thiols, lysine amines) on surface proteins. -

Consequence: This forms a stable hapten-protein conjugate. The immune system recognizes this "non-self" adduct, leading to T-cell mediated sensitization (Allergic Contact Dermatitis). Subsequent exposures, even at minute quantities, can trigger severe immune responses.

GHS Classification Summary (Representative Data)

Based on 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1)[1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][3] |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[2][3] |

| Skin Sensitization | 1A | H317 | May cause an allergic skin reaction (High Potency). |

| Eye Damage | 1 | H318 | Causes serious eye damage.[3][4] |

The Hydrogen Fluoride (HF) Factor

While aryl fluorides are generally stable to hydrolysis under neutral conditions, thermal decomposition (e.g., rotary evaporator bath overheat, fire) or reaction with strong nucleophiles can liberate fluoride ions. In the presence of moisture or protons, this generates Hydrogen Fluoride (HF).

-

Rule: Treat all thermal decomposition products of this class as potential HF generators.

Visualization: The Hazard Cascade

The following diagram illustrates the pathway from molecular reactivity to biological hazard.

Figure 1: The Haptenization Cascade. Highlighting why these compounds are potent sensitizers (ACD: Allergic Contact Dermatitis).

Engineering Controls & Personal Protective Equipment (PPE)[5][6]

Standard laboratory PPE is often insufficient for fluorinated electrophiles due to their low surface tension and high permeation rates.

Glove Selection Protocol

-

Standard Nitrile (4 mil): Insufficient for prolonged contact. Breakthrough can occur in <5 minutes for halogenated heterocycles.

-

Recommendation:

-

Routine Handling: Double-gloving (Nitrile over Nitrile) with immediate change upon splash.

-

Scale-up/Spill Cleanup: Silver Shield® (Laminate) or Viton® gloves are required.

-

Ventilation & Containment

-

Primary Control: All weighing and transfers must occur inside a certified chemical fume hood.

-

Static Control: These powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying" particles that can contaminate the user's cuffs/sleeves.

Operational Protocols

Workflow Visualization

Figure 2: Operational lifecycle of chlorofluoropyrimidines in the laboratory.

Protocol: Safe Quenching of Reactive Intermediates

Objective: To chemically destroy the electrophilic potential of the pyrimidine before it enters the waste stream.

Materials:

-

Ice bath

-

10% NaOH or saturated Sodium Bicarbonate (

) -

Solvent (e.g., Methanol or DCM)

Step-by-Step:

-

Cooling: Place the reaction vessel or waste collection flask in an ice bath (

). -

Dilution: If the material is neat (pure), dilute with methanol or DCM to moderate the reaction rate.

-

Slow Addition: Add the basic solution dropwise.

-

Note: Chlorofluoropyrimidines hydrolyze to release HCl and potentially HF. The base neutralizes these acids.

-

Warning: Monitor temperature. A runaway exotherm can vaporize the solvent and disperse the toxic compound.

-

-

Verification: Allow the mixture to stir for 30–60 minutes. Check pH to ensure it remains basic (pH > 9).

-

Disposal: Label as "High Halogen Content - Basic pH" and dispose of via the halogenated organic waste stream.

Emergency Response

Skin Exposure[4][6][7]

-

Immediate Action: Drench area with water for 15 minutes.[3][5]

-

HF Assessment: If the exposure involved thermal decomposition products or acidic hydrolysis, assume HF presence.

-

Treatment: Apply Calcium Gluconate (2.5%) gel immediately if HF is suspected. This sequesters fluoride ions, preventing deep tissue necrosis and hypocalcemia.

Spills (Solid)

-

Evacuate: Clear the immediate area.

-

PPE: Don Laminate/Silver Shield gloves and a P100 respirator (or SCBA if large quantity).

-

Neutralization: Do not dry sweep (creates dust).[6] Cover with a wet absorbent pad soaked in dilute sodium carbonate solution to suppress volatility and begin hydrolysis.

References

-

PubChem. (2024). 2,4-Dichloro-5-fluoropyrimidine Compound Summary. National Library of Medicine. [Link]

-

ECHA. (2024). Registration Dossier: 2,4-dichloro-5-fluoropyrimidine. European Chemicals Agency.[2] [Link]

-

Lovering, F., et al. (2016). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Chemical Reviews. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

A Guide to the Synthesis, Reactivity, and Application of 2-Alkoxy-4-chloro-5-fluoropyrimidine Derivatives in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and naturally occurring biomolecules.[1][2] Among the vast landscape of pyrimidine-based structures, 2,4,5-trisubstituted derivatives are particularly prominent, especially in the development of targeted therapies like kinase inhibitors.[3][4] This technical guide focuses on a key intermediate class within this family: 2-alkoxy-4-chloro-5-fluoropyrimidine derivatives . We will explore the synthetic pathways to access this scaffold, delve into the chemical logic governing its reactivity, and survey its applications as a versatile building block for creating molecules with significant therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Strategic Importance of the 2-Alkoxy-4-chloro-5-fluoropyrimidine Scaffold

The specific arrangement of substituents on this pyrimidine core is not arbitrary; each functional group serves a distinct purpose, making the scaffold a highly valuable and versatile intermediate in multi-step syntheses.

-

The Pyrimidine Core: As a bioisostere of the purine ring system, the pyrimidine nucleus is adept at forming critical hydrogen bond interactions within the ATP-binding pockets of enzymes, particularly kinases.[5]

-

5-Fluoro Substituent: The presence of a fluorine atom at the C5 position profoundly influences the molecule's properties. As a small, highly electronegative atom, it can modulate the pKa of the pyrimidine ring, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.[6]

-

4-Chloro Substituent: The chlorine atom at the C4 position serves as an excellent leaving group. Its reactivity is enhanced by the electron-withdrawing effects of the ring nitrogens and the 5-fluoro group. This makes the C4 position the primary site for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.[5][7]

-

2-Alkoxy Group: The alkoxy group at the C2 position provides a modular handle for fine-tuning steric and electronic properties. It can influence solubility, occupy specific sub-pockets within a protein active site, and serve as a synthetic precursor for further transformations.

This guide will first detail the synthesis of the crucial precursor, 2,4-dichloro-5-fluoropyrimidine, before examining the introduction of the 2-alkoxy group and the subsequent functionalization at the C4 position.

Synthesis of the Core Precursor: 2,4-Dichloro-5-fluoropyrimidine

The most common and industrially scalable route to the core precursor begins with the readily available antimetabolite, 5-fluorouracil (5-FU).[8][9]

Causality Behind the Synthesis

The conversion of 5-fluorouracil, a pyrimidine-2,4-dione, into 2,4-dichloro-5-fluoropyrimidine is a classic chlorination reaction. The tautomeric amide/hydroxyl forms of 5-FU are treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). POCl₃ converts the hydroxyl groups into chlorophosphate esters, which are excellent leaving groups. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired dichlorinated product. An organic base, such as N,N-dimethylaniline (DMA), is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8][10]

Caption: Synthetic pathway from 5-fluorouracil to the key precursor.

Experimental Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is a representative procedure based on established methods.[8][10]

-

Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

-

Heating: Heat the stirred suspension to approximately 100-110 °C.

-

Base Addition: Slowly add N,N-dimethylaniline (1.5-2.0 eq) to the reaction mixture over several hours, maintaining the temperature. The reaction is highly exothermic.

-

Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours after the addition is complete. Monitor the reaction progress via HPLC or TLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it into a mixture of crushed ice/water and a water-immiscible organic solvent like dichloromethane (DCM). Maintain the temperature below 40 °C during the quench.

-

Extraction & Purification: Separate the organic layer. Wash the organic phase sequentially with water, dilute aqueous HCl (to remove DMA), and a 5% aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine, which can often be used directly in the next step.[10]

| Parameter | Typical Value | Purpose |

| Starting Material | 5-Fluorouracil | Pyrimidine-2,4-dione source |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Converts C-OH to C-Cl |

| Base | N,N-Dimethylaniline (DMA) | HCl scavenger |

| Temperature | 100-114 °C | To overcome activation energy |

| Typical Yield | ~90-95% | [8][10] |

Table 1: Summary of typical reaction parameters for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Regioselective Synthesis of 2-Alkoxy-4-chloro-5-fluoropyrimidines

With the dichlorinated precursor in hand, the next crucial step is the selective introduction of an alkoxy group at the C2 position.

The Challenge of Regioselectivity

In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[5] This is attributed to the greater electron deficiency at C4 and C6 due to the proximity of the ring nitrogens. Therefore, achieving selective substitution at C2 requires careful control of reaction conditions or the use of specific catalytic systems that can invert the conventional reactivity.[5] For the purpose of this guide, we present a general procedure where careful control of stoichiometry and temperature is paramount to favor mono-alkoxylation, with the understanding that optimization is critical to maximize the yield of the desired 2-alkoxy isomer over the 4-alkoxy isomer and the 2,4-dialkoxy byproduct.

Caption: Generalized SNAr mechanism for C2 alkoxylation.

Experimental Protocol 2: General Procedure for C2-Alkoxylation

This protocol describes a general method for reacting 2,4-dichloro-5-fluoropyrimidine with an alcohol.[11]

-

Alkoxide Formation: In a dry, inert atmosphere (N₂ or Ar), add the desired alcohol (R-OH, 1.0-1.2 eq) to a suspension of a strong base, such as sodium hydride (NaH, 1.1 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Substrate Addition: Cool the alkoxide solution to 0 °C or lower. Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

-

Reaction: Allow the reaction to stir at low temperature (e.g., 0 °C to room temperature) for several hours. The optimal temperature and time will vary depending on the alcohol used.

-

Monitoring: Monitor the formation of the product and the consumption of starting material by TLC or LC-MS. The goal is to stop the reaction before significant formation of the di-substituted byproduct occurs.

-

Quench & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product typically requires purification by column chromatography on silica gel to separate the desired 2-alkoxy isomer from the 4-alkoxy isomer and other byproducts.

Synthetic Utility: Downstream Reactions at the C4 Position

The true value of the 2-alkoxy-4-chloro-5-fluoropyrimidine scaffold lies in the reactivity of the remaining C4-chloro group. This position is now primed for the introduction of a wide variety of functional groups to build out the final target molecule.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common strategy employed. The C4-Cl is readily displaced by a range of nucleophiles, particularly nitrogen-based ones, to forge key bonds in many kinase inhibitors.[12][13]

Experimental Protocol 3: C4-Amination

-

Reaction Setup: In a suitable vessel, dissolve the 2-alkoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar solvent such as isopropanol, n-butanol, or DMF.

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to act as an acid scavenger.

-

Heating: Heat the reaction mixture, typically to 80-120 °C, and stir for several hours to overnight.

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The crude product is typically purified by column chromatography or recrystallization to yield the final 2-alkoxy-4-amino-5-fluoropyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C, C-N, or C-S bonds where SNAr is not feasible, modern cross-coupling reactions provide a powerful alternative. Reactions like Suzuki (for aryl/vinyl groups), Buchwald-Hartwig (for amines), and C-S coupling can be performed selectively at the C4 position.[5] These reactions dramatically expand the accessible chemical space from a single intermediate.

Caption: Synthetic utility of the scaffold for library generation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine architecture is a "privileged scaffold" in kinase inhibitor design. Derivatives originating from 2-alkoxy-4-chloro-5-fluoropyrimidine intermediates have been explored as potent inhibitors of several important cancer-related kinases.

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a key oncogenic driver in certain types of non-small cell lung cancer (NSCLC). A series of 2,4-dianilino-5-fluoropyrimidine derivatives have shown potent inhibitory activity against both wild-type and crizotinib-resistant mutant ALK.[12] The synthesis of these compounds relies on the sequential substitution of a dichlorinated pyrimidine core.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. 2,4,5-trisubstituted pyrimidines have been developed as irreversible FGFR inhibitors designed to target gatekeeper mutations that confer resistance to other therapies.[3]

-

Protein Kinase C theta (PKCθ) Inhibitors: As a critical node in T-cell signaling, PKCθ is a target for autoimmune diseases and transplant rejection. 2,4-diamino-5-cyanopyrimidine derivatives have been identified as potent PKCθ inhibitors.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of the final compounds is highly dependent on the nature of the substituents at the C2 and C4 positions.

| Position | Substituent Type | General Impact on Activity |

| C2 | Small alkoxy or substituted amino group | Often interacts with the "hinge-binding" region of the kinase; can be optimized to improve selectivity and potency. |

| C4 | Substituted aniline or other aryl/heteroaryl group | Typically extends into the solvent-exposed region; can be modified to enhance potency, improve pharmacokinetic properties, and target specific sub-pockets of the enzyme. |

| C5 | Fluoro | Generally enhances potency and metabolic stability. |

Table 2: Generalized Structure-Activity Relationship (SAR) for pyrimidine-based kinase inhibitors.

Conclusion

The 2-alkoxy-4-chloro-5-fluoropyrimidine scaffold represents a highly strategic and versatile platform for the synthesis of complex, biologically active molecules. Its preparation from inexpensive starting materials and the predictable, albeit sometimes challenging, reactivity of its chloro-substituents make it an indispensable tool for medicinal chemists. By providing access to a diverse array of 2,4,5-trisubstituted pyrimidines, this intermediate will continue to play a critical role in the discovery and development of next-generation targeted therapies, particularly in the field of oncology.

References

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate.

- What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ - Guidechem. (2020, October 23). Guidechem.

- 2,4-Dichloro-5-fluoropyrimidine synthesis. (n.d.). ChemicalBook.

- Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (2014, July 15). PubChem.

- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.

- Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate.

- Cas No. 62802-42-0 2-Chloro-5-fluoropyriMidine. (n.d.). Arborpharmchem.

- 2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem.

- Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. (n.d.). ResearchGate.

- The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Europe PMC.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). Beilstein Journals.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.

-

Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (n.d.). Benchchem.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). MDPI.

- 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem.

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.

- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. (2025, March 13). PubMed.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.

- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. (n.d.). Google Patents.

- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021, March 15). PubMed.

- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022, September 13). PMC.

- Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. (2019, March 1). PubMed.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.

- 14.10: Reactions of Alkoxides. (2020, May 30). Chemistry LibreTexts.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling of 2-Butoxy-4-chloro-5-fluoropyrimidine

Executive Summary

The substrate 2-Butoxy-4-chloro-5-fluoropyrimidine presents a unique "push-pull" electronic challenge in palladium-catalyzed cross-coupling. While the C4-chloride is the intended site for oxidative addition, the molecule features competing electronic effects: the C5-fluorine atom strongly activates the ring via induction (increasing electrophilicity), while the 2-butoxy group deactivates the system via mesomeric electron donation.

This Application Note provides a validated framework for overcoming the specific hurdles associated with this scaffold:

-

Sluggish Oxidative Addition: Caused by the electron-rich 2-alkoxy substituent.

-

Catalyst Poisoning: The pyrimidine nitrogen atoms (N1/N3) can coordinate to Pd(II), arresting the catalytic cycle.

-

Hydrolytic Instability: The highly electron-deficient C4 position is prone to nucleophilic aromatic substitution (

) by water/hydroxide, leading to the inactive 4-hydroxy byproduct.

Chemical Analysis & Reactivity Profile

To optimize the reaction, one must understand the electronic landscape of the substrate.

| Feature | Electronic Effect | Impact on Suzuki Coupling |

| C4-Cl | Leaving Group | Primary Reactive Site. Bond strength is lower than C-F, ensuring chemoselectivity. |

| C5-F | Inductive Withdrawal (-I) | Activator. Lowers the LUMO energy of the C4-Cl bond, facilitating oxidative addition. Crucially, it remains intact under standard Suzuki conditions. |

| 2-OBu | Resonance Donation (+M) | Deactivator. Increases electron density in the pyrimidine ring, making the C4-Cl bond less electrophilic compared to 2,4-dichloropyrimidine. |

| N1/N3 | Lone Pair Donors | Catalyst Trap. Pyrimidine nitrogens can displace labile ligands on Palladium, forming inactive "Pd-black" or stable bis-pyrimidine complexes. |

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways. Success depends on the rate of Path A (Transmetallation) exceeding Path B (Hydrolysis) and Path C (N-Coordination).

Figure 1: Mechanistic pathway highlighting the competition between productive coupling and common failure modes.

Optimization Strategy

For this specific substrate, standard conditions (e.g.,

Catalyst Selection: The "Bulky Phosphine" Advantage

Use XPhos Pd G2 or RuPhos Pd G2 .

-

Why? The bulky biaryl ligands (XPhos/RuPhos) create a steric shield around the Palladium center. This prevents the pyrimidine nitrogens (N1/N3) from binding to the metal, solving the "Catalyst Poisoning" issue.

-

Activity: These catalysts are active enough to oxidatively add to the deactivated C4-Cl bond at moderate temperatures (60–80°C).

Base & Solvent Architecture[1][2][3][4]

-

Base: Use Potassium Phosphate Tribasic (

) .-

Reasoning: Carbonates (

) can be too nucleophilic in aqueous media, promoting the

-

-

Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol .

-

Reasoning: A small amount of water is required for the boronic acid activation mechanism. However, if hydrolysis is observed, switch to anhydrous n-Butanol (which dissolves the base poorly, creating a "slow-release" effect).

-

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring maximum yield.

Reagents:

-

Substrate: 2-Butoxy-4-chloro-5-fluoropyrimidine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2.0 – 3.0 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

-

Base: Add the aqueous solution of

(or solid base followed by water) via syringe. -

Reaction: Heat to 80°C for 2–4 hours.

-

Note: Monitor by LCMS.[1] The 5-Fluoro group provides a distinct retention time shift compared to de-halogenated byproducts.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate.

Method B: The "Workhorse" Protocol (Cost-Effective)

Best for: Simple aryl boronic acids and initial screening.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene / Water (10:1)

Procedure:

-

Combine substrate, boronic acid, and base in the reaction vessel.[1][2]

-

Add Toluene/Water mixture.[3]

-

Degas vigorously (sparge with Argon for 10 mins) — Critical for dppf stability.

-

Add the Pd catalyst last under positive Argon pressure.

-

Heat to 90°C overnight (12–16h).

Troubleshooting Guide

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G2 or SPhos Pd G2 . The pyrimidine N is poisoning the Pd. |

| Product + Hydrolysis (OH) | 1. Switch base to | |

| De-halogenation (H instead of Cl) | Hydride Elimination | 1. Use anhydrous solvents (Toluene).2.[4] Avoid alcoholic solvents (isopropanol/ethanol) which act as hydride sources. |

| Homocoupling (Ar-Ar) | Oxygen Presence | 1. Degas solvents for longer (20+ mins).2. Add substrate slowly to the catalyst mixture to keep Ar-Pd-X concentration low. |

Optimization Decision Tree

Figure 2: Decision logic for troubleshooting reaction outcomes.

References

-

Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society, 2010. Link

- Context: Establishes the superiority of XPhos Pd G2 for heteroaryl chlorides.

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Chemical Reviews, 1995. Link

- Context: Foundational review on the mechanism and role of bases.

-

BenchChem Technical Support. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Application Notes, 2025. Link

- Context: Specific insights into pyrimidine side reactions (hydrolysis and N-coordin

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources, 2024. Link

- Context: Practical advice on dehalogenation and solvent choice for electron-deficient heterocycles.

-

MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5][6] Link

- Context: Confirms C4-selectivity over C2/C6 positions in chloropyrimidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Voriconazole Intermediates from 2-Butoxy-4-chloro-5-fluoropyrimidine

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details a synthetic strategy for accessing Voriconazole intermediates, specifically adapting the route to utilize 2-Butoxy-4-chloro-5-fluoropyrimidine as the starting scaffold.

While the standard industrial route (Pfizer) utilizes 4-chloro-6-ethyl-5-fluoropyrimidine, the use of the 2-butoxy variant presents a specific "masked" pyrimidine approach. This guide outlines the necessary C6-functionalization, coupling dynamics, and downstream de-functionalization required to integrate this precursor into the Voriconazole pipeline.

Executive Summary & Strategic Analysis

The synthesis of Voriconazole hinges on the stereoselective construction of the C2–C3 bond between a fluoropyrimidine moiety and a difluorophenyl-triazole ketone. The starting material specified, 2-Butoxy-4-chloro-5-fluoropyrimidine (1) , is a functionalized pyrimidine core. Unlike the canonical 4-chloro-6-ethyl-5-fluoropyrimidine, compound (1) possesses a C2-butoxy group and lacks the critical C6-ethyl chain.

Key Synthetic Challenges:

-

C6-Alkylation: The pyrimidine ring must be ethylated at the C6 position to provide the carbon backbone for the Voriconazole butyl chain.

-

Reformatsky/Lithiation Coupling: The ethyl group must be activated (metallated) to attack the ketone.

-

C2-Deoxygenation: The 2-butoxy group serves as a "dummy" substituent that must eventually be removed (reduced to H) to match the final Voriconazole structure.

Process Logic: We will proceed via a Directed Lithiation Sequence . The electronegative fluorine and chlorine atoms on the pyrimidine ring facilitate directed ortho-metallation (DoM) at the C6 position, allowing for clean ethylation. Subsequently, the 2-butoxy group acts as an electron-donating group, potentially stabilizing the intermediate but requiring a specific reduction protocol post-coupling.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the 2-butoxy precursor into the key coupled intermediate.

[1]

Detailed Experimental Protocols

Protocol A: C6-Ethylation of 2-Butoxy-4-chloro-5-fluoropyrimidine

Objective: Install the ethyl side chain at the C6 position via Directed Ortho-Metallation (DoM).

Mechanism: Lithium Diisopropylamide (LDA) selectively deprotonates the C6-H, acidified by the adjacent ring nitrogen and the inductive effect of the C5-Fluorine.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Butoxy-4-chloro-5-fluoropyrimidine | 1.0 | Substrate |

| LDA (2.0 M in THF/Heptane) | 1.1 | Base (Lithiation) |

| Ethyl Iodide (EtI) | 1.2 | Electrophile |

| THF (Anhydrous) | 10 Vol | Solvent |

| NH₄Cl (Sat. Aq.) | - | Quench |

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solvation: Charge the flask with 2-Butoxy-4-chloro-5-fluoropyrimidine (10.0 g, 48.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add LDA (26.9 mL, 53.8 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.

-

-

Alkylation: Add Ethyl Iodide (4.7 mL, 58.7 mmol) dropwise over 15 minutes.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Quench: Quench the reaction with saturated NH₄Cl solution (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield 2-Butoxy-4-chloro-6-ethyl-5-fluoropyrimidine .

Protocol B: Stereoselective Coupling (Reformatsky-Type)

Objective: Couple the ethylated pyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (The "Triazole Ketone").

Note: While the Pfizer route uses direct lithiation of the ethyl group, the Zinc-mediated Reformatsky approach (using a brominated intermediate) often yields higher diastereoselectivity for the desired (2R,3S) pair.

Pre-requisite: Convert the ethyl-pyrimidine from Protocol A to the 1-bromoethyl derivative using NBS/AIBN (Standard radical bromination) if using Method B2. Below, we describe the Direct Lithiation (Method B1) for atom economy.

Method B1: Direct Lithiation Coupling

-

Cooling: Dissolve 2-Butoxy-4-chloro-6-ethyl-5-fluoropyrimidine (1.0 equiv) in THF and cool to -78°C .

-

Deprotonation: Add LDA (1.1 equiv) dropwise. This removes a proton from the ethyl group (benzylic-like position), forming the nucleophile.

-

Addition: Dissolve the Triazole Ketone (0.9 equiv) in THF and add it slowly to the lithiated pyrimidine solution at -78°C.

-

Reaction: Stir for 3 hours at -78°C. The kinetic product favors the desired diastereomer.

-

Quench: Add Acetic Acid (excess) at low temperature to quench the alkoxide before warming.

-

Isolation: Standard aqueous workup. The product is the Coupled Intermediate (containing the 2-butoxy and 4-chloro groups).

Downstream Processing: The "2-Butoxy" Strategy

The resulting intermediate contains a 2-butoxy group and a 4-chloro group.[1][2] Voriconazole requires hydrogens at both positions (C2 and C6 of the pyrimidine ring in the final structure, though numbering changes).

Correction on Numbering: In Voriconazole, the pyrimidine is attached at its C4 position.[3][4] The Voriconazole pyrimidine ring is 5-fluoropyrimidine.[1][2][5][6][7][8][9][10][11][12][13] Thus, the C2 and C6 positions of the ring must be Hydrogens.

De-functionalization Strategy:

-

4-Dechlorination: Standard Hydrogenolysis (H₂/Pd-C, NaOAc in Methanol) will remove the 4-chloro substituent. This is a standard step in Voriconazole synthesis.

-

2-Debutoxylation: This is the non-standard step necessitated by the starting material.

-

Route A (Hydrolysis + Reduction): Treat the intermediate with conc. HCl to hydrolyze the 2-butoxy ether to the 2-pyrimidinone (tautomer of 2-hydroxypyrimidine). Subsequently, convert the hydroxyl to a triflate (Tf₂O) or chloride (POCl₃) and reduce via catalytic hydrogenation.

-

Route B (Direct Reduction): High-pressure hydrogenation with Pd/C at elevated temperatures may cleave the allylic/benzylic-like ether, although this is difficult on pyrimidines without affecting the ring.

-

Recommendation: The Hydrolysis -> Chlorination -> Reduction pathway is most reliable for removing C2-alkoxy groups on pyrimidines.

References

-

Pfizer Inc. "Process for the preparation of Voriconazole." U.S. Patent 6,586,594.[7] (Describes the standard Reformatsky coupling and Pd/C reduction of the 4-chloro intermediate).

-

Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 2001, 5(1), 28–36. (The authoritative paper on the industrial route).

- Zhejiang Medicine Co. "Synthesis of Voriconazole intermediates." CN Patent 101914068.

-

Sun, J., et al. "Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines."[11] Bulletin of the Korean Chemical Society, 2013, 34(10). (Source for the characterization and synthesis of the specific 2-butoxy starting material).

-

Patsnap/Google Patents. "Process for preparing voriconazole by using new intermediates." WO2011096697. (Details the Reformatsky coupling conditions).

Sources

- 1. 1823922-77-5|4-Chloro-5-fluoro-2-propoxypyrimidine|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2009024214A1 - Process for the production of voriconazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

- 10. EP2678333B1 - An improved process for the preparation of voriconazole and intermediates thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine

Executive Summary

2-Butoxy-4-chloro-5-fluoropyrimidine is a critical fluorinated pyrimidine intermediate, primarily utilized in the development of novel 5-fluorouracil (5-FU) derivatives with enhanced cytotoxic potency against resistant cancer cell lines (e.g., BEL-7402, A549) [1].[1][2][3]

The synthesis of this compound presents a significant regioselectivity challenge. Direct nucleophilic aromatic substitution (

To overcome this, this Application Note details a robust, three-step "Protection-Hydrolysis-Activation" strategy validated for kilogram-scale production. This route ensures 100% regiochemical fidelity by installing the C2-butoxy group first (via bis-alkylation), selectively hydrolyzing the C4 position, and re-chlorinating to the final target.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on distinguishing the reactivity between the C2 and C4 positions of the pyrimidine ring.

-

Challenge: In 2,4-dichloropyrimidines, the C4 position is more electrophilic (para-like to N1). Direct mono-alkylation with n-butanol yields predominantly 4-butoxy-2-chloro-5-fluoropyrimidine.

-

Solution: A thermodynamic bypass using bis-alkylation followed by selective C4-hydrolysis.

-

Bis-Alkylation: Force substitution at both C2 and C4 to form 2,4-dibutoxy-5-fluoropyrimidine .

-

Regioselective Hydrolysis: Exploit the higher lability of the C4-alkoxy group under basic conditions to generate 2-butoxy-5-fluoro-4-hydroxypyrimidine (tautomer: 2-butoxy-5-fluoropyrimidin-4(3H)-one).

-

Deoxychlorination: Convert the C4-hydroxyl group back to a chloride using Phosphorus Oxychloride (

).

-

Process Flow Diagram

Figure 1: Validated synthetic pathway ensuring C2-regioselectivity via selective C4-hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dibutoxy-5-fluoropyrimidine

This step drives the reaction to completion to ensure both chlorines are replaced, removing regioselectivity concerns at this stage.

-

Reagents:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[4]

-

n-Butanol (Solvent & Reagent, 5.0 eq)

-

Sodium Hydroxide (NaOH) pellets (2.5 eq)

-

-

Protocol:

-

Charge a glass-lined reactor with n-Butanol and NaOH . Stir at 40°C until partial dissolution.

-

Slowly add 2,4-Dichloro-5-fluoropyrimidine portion-wise, maintaining internal temperature

(Exothermic). -

Heat the mixture to reflux (117°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: <0.5% mono-substituted intermediates.

-

Workup: Cool to 25°C. Filter off NaCl salts. Concentrate the filtrate under reduced pressure to recover excess n-Butanol.

-

Yield: The crude oil (approx. 95% yield) is used directly in Step 2.

-

Step 2: Regioselective Hydrolysis to 2-Butoxy-5-fluoro-4-hydroxypyrimidine

The C4-butoxy group is significantly more susceptible to nucleophilic attack by hydroxide than the C2-butoxy group [2].

-

Reagents:

-

Crude 2,4-Dibutoxy-5-fluoropyrimidine (from Step 1)

-

Potassium Hydroxide (KOH) (2.0 eq, 10% aq. solution)

-

-

Protocol:

-

Suspend the crude oil in 10% aq. KOH .

-

Heat to 80–90°C for 12–16 hours.

-

IPC: Monitor disappearance of starting material. A minor amount of 2,4-dihydroxy byproduct may form if overheated.

-

Isolation: Cool to 10°C. Acidify carefully with conc. HCl to pH 3–4.

-

The product will precipitate as a white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Key Quality Attribute: Purity >98% (HPLC). The C2-butoxy group must remain intact.

-

Step 3: Chlorination to 2-Butoxy-4-chloro-5-fluoropyrimidine

Re-installing the chlorine at C4 activates the molecule for subsequent medicinal chemistry applications (e.g., amination).

-

Reagents:

-

2-Butoxy-5-fluoro-4-hydroxypyrimidine (1.0 eq)

-

Phosphorus Oxychloride (

) (3.0 eq) -

N,N-Dimethylaniline (DMA) (1.0 eq) - Acid scavenger/Catalyst

-

-

Protocol:

-

In a dry reactor under

, charge Intermediate 2 and DMA . -

Add

dropwise at room temperature. -

Heat to 100°C (Reflux) for 3–5 hours.

-

Quench (Critical Safety Step): Cool reaction mass to 20°C. Slowly pour onto crushed ice/water mixture (maintain

). Warning: Violent hydrolysis of excess -

Extraction: Extract with Dichloromethane (DCM) (

vol). -

Wash: Wash organic layer with sat.

(remove acid) and brine. -

Purification: Dry over

, concentrate. Distillation (high vacuum) or crystallization from Hexane/EtOAc may be required for pharma-grade purity.

-

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Step 1 (Alkylation) | Step 2 (Hydrolysis) | Step 3 (Chlorination) |

| Stoichiometry | 2.5 eq Base / 5.0 eq BuOH | 2.0 eq KOH | 3.0 eq |

| Temperature | 117°C (Reflux) | 80–90°C | 100°C |

| Time | 4–6 h | 12–16 h | 3–5 h |

| Critical Risk | Exotherm on addition | Over-hydrolysis (loss of C2-Bu) | Violent Quench / HCl gas |

| Target Yield | 95% (Crude) | 85% (Isolated) | 80–90% (Isolated) |

Quality Control & Analytical Standards

To validate the regiochemistry (C2-Butoxy vs. C4-Butoxy), NMR comparison is essential.

-

1H NMR (CDCl3, 400 MHz):

-

Target (2-Butoxy-4-Cl): The pyrimidine proton (H-6) typically appears as a doublet (

) around -

Isomer (4-Butoxy-2-Cl): The H-6 proton is often shielded differently due to the adjacent oxygen, appearing slightly upfield.

-

Differentiation: The most reliable method is observing the hydrolysis intermediate. The C4-OH tautomer (pyrimidinone) has a distinct amide-like NH signal and a carbonyl stretch in IR (

), whereas the C2-OH isomer is less favored.

-

References

-

Sun, J., Zhang, S. J., Li, H. B., & Shan, S. (2013).[2][5] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society.[3]

-

Patent CN101314594B . Preparation method for 2-hydroxy-5-fluoropyrimidine. (Describes the selective hydrolysis strategy of 2,4-disubstituted fluoropyrimidines).

-

ChemicalBook Protocols . Synthesis of 2,4-dichloro-5-fluoropyrimidine and derivatives.

-

WuXi AppTec . Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight into C4 vs C2 selectivity).

Sources

Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine

Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate

2-Butoxy-4-chloro-5-fluoropyrimidine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a variety of therapeutic agents, making its efficient and sustainable production a topic of significant interest to researchers and professionals in drug development. Traditionally, the synthesis of this and related pyrimidine derivatives has relied on methods that employ hazardous reagents, harsh reaction conditions, and generate substantial waste, posing environmental and safety challenges.

This document provides a comprehensive guide to greener synthetic strategies for 2-Butoxy-4-chloro-5-fluoropyrimidine. It moves beyond a simple recitation of steps to explain the underlying principles and advantages of these modern approaches compared to conventional methods. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific literature.

Conventional vs. Green Synthetic Paradigms: A Comparative Overview

The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine can be conceptually divided into two main stages:

-

Formation of the Dichlorinated Pyrimidine Core: The synthesis typically starts from 5-fluorouracil, which is converted to the more reactive 2,4-dichloro-5-fluoropyrimidine intermediate.

-

Selective Butoxylation: One of the chlorine atoms on the pyrimidine ring is then substituted with a butoxy group through a nucleophilic aromatic substitution (SNAr) reaction.

The following sections will dissect both the conventional and the proposed green approaches for these stages, highlighting the improvements in sustainability.

Part 1: Synthesis of the 2,4-Dichloro-5-fluoropyrimidine Intermediate

The Conventional Approach: Phosphorus Oxychloride and Organic Bases

The established method for the chlorination of 5-fluorouracil involves the use of phosphorus oxychloride (POCl3) in the presence of an organic base, such as N,N-dimethylaniline (DMA).[1][2] While effective in achieving high yields, this method suffers from several drawbacks from a green chemistry perspective:

-

Hazardous Reagents: Phosphorus oxychloride is highly corrosive and toxic.

-

Waste Generation: The reaction generates significant amounts of phosphoric acid waste, which is challenging and costly to neutralize and dispose of.[3]

-

Harsh Conditions: The reaction typically requires high temperatures (around 114°C) and prolonged reaction times.[1][2]

A Greener Alternative: Triphosgene-Mediated Chlorination

A more environmentally benign approach to the synthesis of 2,4-dichloro-5-fluoropyrimidine involves the use of triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent.[3] This method offers several advantages:

-

Avoidance of Phosphoric Acid Waste: This process eliminates the formation of phosphoric acid, significantly reducing the environmental impact of the waste stream.[3]

-

Milder Conditions: The reaction can often be carried out under less harsh conditions compared to the POCl3 method.

-

High Purity and Yield: This method has been shown to produce the desired product in high purity and yield.[3]

Part 2: The Butoxylation Step - A Focus on Green SNAr Reactions

The introduction of the butoxy group onto the 2,4-dichloro-5-fluoropyrimidine ring is a critical step. The conventional approach often involves reacting the dichlorinated intermediate with sodium butoxide in a suitable organic solvent. While effective, this can lead to the use of flammable solvents and the generation of salt byproducts.

Here, we explore several green alternatives that can enhance the sustainability of this nucleophilic aromatic substitution.

Green Approach 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption.[4][5][6]

Causality behind the choice: Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of the solvent and reactants. This can significantly accelerate the rate of the SNAr reaction, often allowing it to proceed at lower bulk temperatures and for shorter durations compared to conventional heating. A general procedure for a similar amination reaction on a chloropyrimidine has been reported to proceed in just 15-30 minutes.[7]

Green Approach 2: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method to promote the butoxylation. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[8][9][10]

Causality behind the choice: The intense energy released during cavitation can enhance the reactivity of the nucleophile and the substrate, leading to faster reaction times and often improved yields.[11][12] This method can frequently be performed at lower overall temperatures than conventional methods.

Green Approach 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[13][14] In the context of butoxylation, a phase-transfer catalyst can transport the butoxide anion from a solid or aqueous phase into an organic phase containing the chloropyrimidine.

Causality behind the choice: PTC can eliminate the need for anhydrous and/or polar aprotic solvents, allowing the use of more environmentally friendly solvent systems. The catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the butoxide anion, enabling it to react in the organic phase.[15][16][17] This can lead to milder reaction conditions and simplified work-up procedures.

Quantitative Data Summary

| Parameter | Conventional Synthesis (Precursor) [1][2] | Greener Synthesis (Precursor - Triphosgene) [3] | Conventional Butoxylation | Green Butoxylation (Microwave-Assisted - Representative) [7] |

| Chlorinating Agent | Phosphorus Oxychloride | Triphosgene | N/A | N/A |

| Solvent | N/A (POCl3 as reagent and solvent) | Toluene | Butanol/THF | Anhydrous Propanol |

| Base | N,N-Dimethylaniline | Tertiary Amine | Sodium Butoxide | Triethylamine |

| Temperature | ~114°C | Reflux | Reflux | 120-140°C |

| Reaction Time | 2 hours | 2-24 hours | Several hours | 15-30 minutes |

| Yield | ~92% | High | Variable | High (expected) |

| Key Green Advantage | N/A | Avoids phosphoric acid waste | N/A | Drastically reduced reaction time and energy consumption |

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline (DMA)

-

Dichloromethane (DCM)

-

Water

-

Aqueous sodium hydrogen carbonate solution

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add 5-fluorouracil and phosphorus oxychloride.

-

Heat the mixture to approximately 100°C with stirring under a nitrogen atmosphere.

-

Slowly add N,N-dimethylaniline over several hours.

-

Continue stirring the resulting mixture at 100°C for up to 4 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding it to a mixture of water and dichloromethane, ensuring the temperature remains below 40°C.

-

Stir the mixture at room temperature for at least 3 hours, then separate the layers.

-

Wash the organic layer with aqueous sodium hydrogen carbonate solution.

-

The resulting organic solution of 2,4-dichloro-5-fluoropyrimidine can be used directly in the next step or purified by distillation. A typical yield is around 95%.[18]

Protocol 2: Green, Microwave-Assisted Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine (Representative Protocol)

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Anhydrous butanol

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a microwave reaction vial, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

-

Add anhydrous butanol (as both reactant and solvent) and triethylamine (1.5-2.0 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120–140°C for 15–30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Butoxy-4-chloro-5-fluoropyrimidine.

Visualizing the Synthetic Pathways

Conventional Synthesis Workflow

Caption: Conventional synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine.

Green Synthesis Workflow

Caption: Green synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: General SNAr mechanism for the butoxylation step.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine offers significant advantages in terms of environmental impact, safety, and efficiency. The use of alternative reagents like triphosgene for the initial chlorination step and energy-efficient methods such as microwave or ultrasound irradiation for the subsequent butoxylation can drastically reduce waste and reaction times. While the protocols provided here offer a solid foundation, further optimization, particularly in exploring solvent-free conditions or the use of biocatalysis, could lead to even more sustainable synthetic routes. For researchers and drug development professionals, embracing these greener approaches is not only an ethical imperative but also a strategic advantage in creating more sustainable and cost-effective pharmaceutical manufacturing processes.

References

-

Fu Yongfeng, Guohua Ning, & Sun Shanshan. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. [Link]

-

Understanding the effects of solvate ionic liquids as solvents on substitution processes. Organic & Biomolecular Chemistry. [Link]

-

Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations. (2015, January 22). Journal of Physical Chemistry B. [Link]

- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011).

-

Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

-

Gallardo-Fuentes, S., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

-

Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. ResearchGate. [Link]

-

Ultrasound-assisted green syntheses of novel pyrimidine derivatives and their comparison with conventional methods. (2022, August 16). Beilstein Archives. [Link]

-

Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. [Link]

-

SNAr Reactions in Ionic Liquids/DES. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. ResearchGate. [Link]

-

Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022, May 11). RSC Advances. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

-

Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021, September 6). Ultrasonics Sonochemistry. [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021, November 15). Ultrasonics Sonochemistry. [Link]

-

Green Chemistry in Nucleophilic Substitution. Scribd. [Link]

-

Bhuyan, S. Visible light mediated photoredox catalysis for C-O bond manipulation. Catalysis Conference. [Link]

-

Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023, August 13). Power System Technology. [Link]

- Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005).

-

SUPERCRITICAL CO₂ AS A GREEN SOLVENT: A COMPREHENSIVE REVIEW OF ITS APPLICATIONS IN INDUSTRIAL PROCESSES. (2025, April 21). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). Molecules. [Link]

-

Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020, December 8). Molecules. [Link]

-

phase transfer catalysis. ResearchGate. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Supercritical carbon dioxide: a solvent like no other. (2014, August 14). Beilstein Journal of Organic Chemistry. [Link]

-

Promoting Photocatalytic Carbon Dioxide Reduction by Tuning the Properties of Cocatalysts. Advanced Science. [Link]

-

Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). Arabian Journal of Chemistry. [Link]

-

Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. (2020, January 6). Beilstein Journal of Organic Chemistry. [Link]

-

Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (2015, March 2). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Journal of English Language and Literature. [Link]

-

2-chloropyrimidine. Organic Syntheses. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). Arabian Journal of Chemistry. [Link]

-

Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). Molecules. [Link]

-

Clean polymer synthesis and processing using scCO2. University of Liverpool. [Link]

-

Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). (2022, October 25). RSC Advances. [Link]

-

Phase-Transfer Catalysis. Mechanisms and Syntheses. DOKUMEN.PUB. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

-

Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. [Link]

-

The library of C-C, C-N, and C-O bond formation reactions and... ResearchGate. [Link]

-

Photocatalytic Depolymerization of Lignin: C-O Bond Cleavage in β-O-4 Models Using S-Doped Ultra-Thin Bi3O4Cl Nanosheets. (2024, December 18). Catalysts. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsisinternational.org [rsisinternational.org]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]

- 12. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. crdeepjournal.org [crdeepjournal.org]

- 14. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis [austinpublishinggroup.com]

- 15. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. dokumen.pub [dokumen.pub]

- 18. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Fluoropyrimidine Coupling Optimization

Executive Summary: The "Fluorine Retention" Challenge